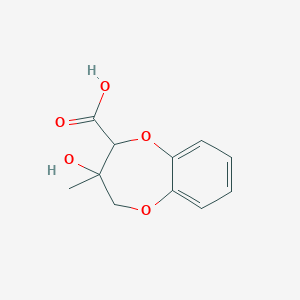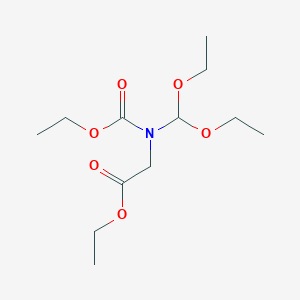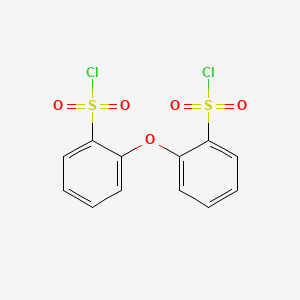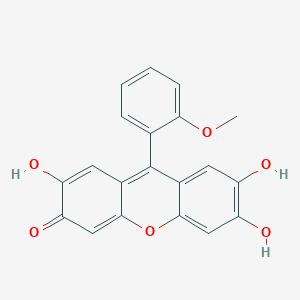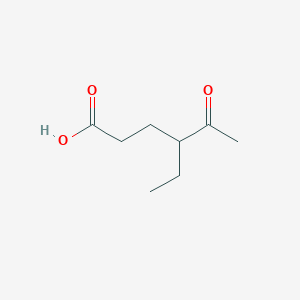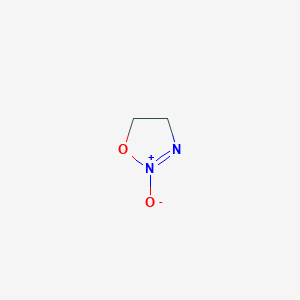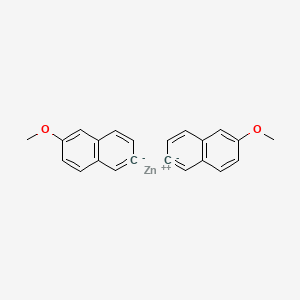
zinc;6-methoxy-2H-naphthalen-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;6-methoxy-2H-naphthalen-2-ide: is a chemical compound that combines zinc with a methoxy-substituted naphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc;6-methoxy-2H-naphthalen-2-ide typically involves the reaction of zinc salts with 6-methoxy-2H-naphthalen-2-ide ligands. One common method is the reaction of zinc chloride with 6-methoxy-2H-naphthalen-2-ide in an organic solvent such as tetrahydrofuran under inert atmosphere conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: Zinc;6-methoxy-2H-naphthalen-2-ide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The naphthalene ring can be reduced under specific conditions to form dihydronaphthalene derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are often used.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: Zinc;6-methoxy-2H-naphthalen-2-ide is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in organic synthesis .
Biology: In biological research, this compound is investigated for its potential as an antibacterial agent. Studies have shown that derivatives of 6-methoxy-2H-naphthalen-2-ide exhibit significant antibacterial activity against various bacterial strains .
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of zinc;6-methoxy-2H-naphthalen-2-ide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the activity of enzymes involved in bacterial cell wall synthesis, leading to cell death. In anticancer research, it interferes with cell signaling pathways, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
- 6-methoxy-2-naphthaleneboronic acid
- 6-methoxy-2-naphthylamine
- 6-methoxy-2-naphthaldehyde
Uniqueness: Zinc;6-methoxy-2H-naphthalen-2-ide is unique due to its combination of zinc with the methoxy-substituted naphthalene structure. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
37961-56-1 |
|---|---|
Molecular Formula |
C22H18O2Zn |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
zinc;6-methoxy-2H-naphthalen-2-ide |
InChI |
InChI=1S/2C11H9O.Zn/c2*1-12-11-7-6-9-4-2-3-5-10(9)8-11;/h2*3-8H,1H3;/q2*-1;+2 |
InChI Key |
VHRRZJASORWNIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=[C-]C=C2.COC1=CC2=C(C=C1)C=[C-]C=C2.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


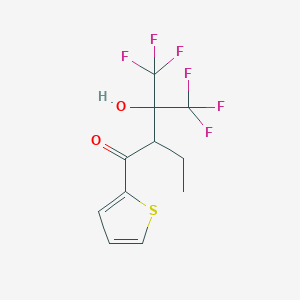
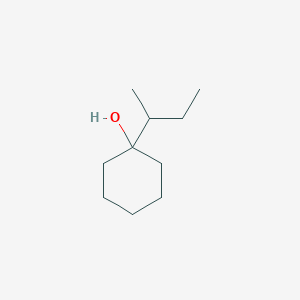
![3-[4-(2-Carboxyethylsulfanyl)-3,6-dioxocyclohexa-1,4-dien-1-yl]sulfanylpropanoic acid](/img/structure/B14680870.png)
![1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one](/img/structure/B14680876.png)
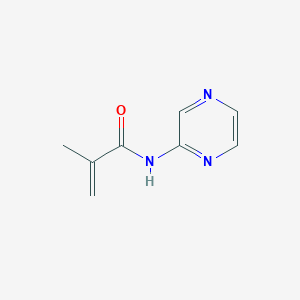
![4-[(E)-Phenyldiazenyl]benzamide](/img/structure/B14680892.png)
